molecular formula C12H15ClN2S B1522025 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1197519-74-6

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1522025
M. Wt: 254.78 g/mol
InChI Key: FOMDKZPHORNVLX-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride” belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Cytotoxic Activity : Compounds related to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride have been synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).

  • Hantzsch Thiazole Synthesis : Microwave-assisted synthesis techniques have been used for the formation of thiazol-2-amines, showcasing the importance of these compounds in organic synthesis (Kamila et al., 2012).

  • Potential SARS-CoV-2 Inhibitors : Novel Schiff bases structurally similar have shown potential as inhibitors of SARS-CoV-2, the virus causing COVID-19, which highlights their potential in medicinal chemistry (Al‐Janabi et al., 2020).

Material Science and Chemistry

  • Corrosion Inhibition : Thiazole derivatives have been studied for their corrosion inhibition properties on iron, indicating their utility in material science (Kaya et al., 2016).

  • Molecular and Electronic Structure Analysis : Research on similar molecules has focused on understanding their molecular and electronic structures through various spectroscopic methods (Özdemir et al., 2009).

  • Modification of Polymeric Materials : These compounds have been used to modify hydrogels for increased swelling and thermal stability, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Studies

  • Synthesis of Antimicrobial Compounds : Research has been conducted on the synthesis of thiazole derivatives for their antimicrobial activities, demonstrating their potential in pharmaceutical applications (Abdelhamid et al., 2010).

  • Stereochemical Analysis for Activity : The stereochemical properties of thiadiazole anticonvulsants have been analyzed, providing insights into their potential mechanism of action (Camerman et al., 2005).

  • Security Ink Applications : A study on a novel half-cut cruciform molecule related to these compounds shows potential for use as a security ink (Lu & Xia, 2016).

Structural Studies and Syntheses

  • X-ray Structure Determination : The Schiff base ligand containing thiazole moiety was characterized by X-ray diffraction, highlighting the importance of structural analysis in understanding these compounds (Thakar et al., 2015).

  • Synthesis of Aminobenzo[b]thiophenes : This research demonstrates a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes, further emphasizing the versatility of thiazole derivatives in organic synthesis (Androsov et al., 2010).

Future Directions

Thiazoles have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10;/h3-8H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDKZPHORNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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